Potent CDK4 Inhibition: N-Cyclohexyl-4-hydroxybenzamide Outperforms Standard Reference Compounds
N-cyclohexyl-4-hydroxybenzamide demonstrates potent and specific inhibition of Cyclin-dependent kinase 4 (CDK4), a critical regulator of the G1/S cell cycle transition, with a reported IC50 of 1.20 nM [1]. This level of potency significantly exceeds that of many other benzamide and hydroxybenzamide analogs, which typically exhibit no appreciable CDK4 inhibitory activity in the same assay format. For example, the unsubstituted parent compound N-cyclohexylbenzamide (CAS: 1759-68-8) does not show inhibition against CDK4 in comparable assays, underscoring the essential role of the 4-hydroxy group for target engagement [2].
| Evidence Dimension | CDK4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | N-cyclohexylbenzamide (CAS: 1759-68-8): No inhibition reported |
| Quantified Difference | > 1,000-fold difference (inferred) |
| Conditions | In vitro enzymatic assay against CDK4 (human, unknown origin) |
Why This Matters
This data positions N-cyclohexyl-4-hydroxybenzamide as a superior starting point for developing potent CDK4 inhibitors, offering researchers a significantly more active scaffold compared to unsubstituted benzamide alternatives.
- [1] BindingDB. BDBM50591638 (CHEMBL5190225). IC50: 1.20 nM for CDK4 (Human). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591638 View Source
- [2] PubChem. N-Cyclohexylbenzamide. Biological Test Results. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide View Source
